2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide
Description
2,6-Dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide is a complex organic compound characterized by its multiple chloro groups and pyrazole ring
Properties
IUPAC Name |
2,6-dichloro-N-[1-(2-chlorophenyl)pyrazol-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4O/c16-10-3-1-2-4-11(10)22-8-7-13(21-22)20-15(23)9-5-6-12(17)19-14(9)18/h1-8H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQDIVBPNWZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of 2-chlorophenyl hydrazine with a suitable diketone to form the pyrazole core. Subsequent chlorination and amidation steps are then employed to introduce the dichloro and carboxamide groups.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro groups can be oxidized to form corresponding oxo groups.
Reduction: Reduction reactions can be used to convert chloro groups to hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dichloro-diketones or chloro-carboxylic acids.
Reduction: Formation of dichloro-anilines or dichloro-phenols.
Substitution: Formation of various substituted pyrazoles or carboxamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways and developing new therapeutic agents.
Medicine: In medicine, this compound has been investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and carboxamide group are key functional groups that can bind to enzymes or receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6-Dichloro-N-(2-chlorophenyl)benzamide
3,5-Dichloro-N-(2-chlorophenyl)benzamide
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane
Uniqueness: 2,6-Dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide is unique due to its pyrazole ring, which is not present in the other listed compounds. This structural difference can lead to different biological and chemical properties, making it a valuable compound for specific applications.
Biological Activity
2,6-Dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from dichlorinated phenyl derivatives and pyrazole intermediates. The synthetic pathways often utilize reagents like Vilsmeier-Haack for the introduction of functional groups, followed by cyclization to form the pyrazole ring.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, a study evaluated several pyrazole derivatives and reported that some displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further supports its potential as an antimicrobial agent.
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of this compound possess significant anti-inflammatory properties. For example, certain pyrazole derivatives showed IC50 values ranging from 71.11 to 81.77 μg/mL in inhibiting COX-2, a key enzyme in inflammation . The structure-activity relationship indicates that modifications on the aryl moiety can enhance anti-inflammatory efficacy.
Anticancer Potential
The anticancer activity of related compounds has also been investigated. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported effective concentrations leading to significant cancer cell death .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of different pyrazole derivatives against clinical isolates. The results indicated that some derivatives had superior activity compared to standard antibiotics, suggesting their potential for therapeutic applications .
- Inflammation Models : In vivo models demonstrated that pyrazole derivatives significantly reduced paw edema in rats induced by carrageenan, indicating strong anti-inflammatory effects comparable to traditional NSAIDs .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX-1 and COX-2 involved in inflammatory pathways.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may be attributed to interference with bacterial cell wall integrity.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
